Pd(OAc)2(PPh3)2

Description

BenchChem offers high-quality Pd(OAc)2(PPh3)2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pd(OAc)2(PPh3)2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14588-08-0 |

|---|---|

Molecular Formula |

C40H38O4P2Pd |

Molecular Weight |

751.1 g/mol |

IUPAC Name |

acetic acid;palladium;bis(triphenylphosphane) |

InChI |

InChI=1S/2C18H15P.2C2H4O2.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2(3)4;/h2*1-15H;2*1H3,(H,3,4); |

InChI Key |

VKYBQFWSQQZDLX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |

Other CAS No. |

14588-08-0 |

Origin of Product |

United States |

Foundational & Exploratory

Bis(triphenylphosphine)palladium(II) Diacetate: A Comprehensive Technical Guide on Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylphosphine)palladium(II) diacetate, Pd(OAc)₂(PPh₃)₂, is a pivotal palladium(II) complex widely employed as a precatalyst in a multitude of cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery.[1][2] Its efficacy in forming carbon-carbon and carbon-heteroatom bonds has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth overview of the synthesis and detailed characterization of Pd(OAc)₂(PPh₃)₂. It includes a comprehensive experimental protocol, tabulated analytical data, and a visual representation of its role in the generation of catalytically active species.

Synthesis of Bis(triphenylphosphine)palladium(II) Diacetate

The synthesis of bis(triphenylphosphine)palladium(II) diacetate is typically achieved through the reaction of palladium(II) acetate (B1210297) with triphenylphosphine (B44618). The stoichiometry of this reaction is crucial, with a 1:2 molar ratio of palladium acetate to triphenylphosphine being optimal for the formation of the desired product.[3] The reaction is generally carried out in an organic solvent, and various solvents can be employed, including ethanol (B145695), dichloromethane, toluene, or dimethyl sulfoxide.[3]

Experimental Protocol

This protocol describes a general method for the synthesis of bis(triphenylphosphine)palladium(II) diacetate.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Anhydrous ethanol (or other suitable solvent)

-

Glacial acetic acid (optional, as a solvent for Pd(OAc)₂)

Procedure:

-

In a flask, dissolve triphenylphosphine (2.0-2.2 molar equivalents) in a minimal amount of anhydrous ethanol.

-

In a separate flask, dissolve palladium(II) acetate (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid or the same solvent used for the triphenylphosphine.[3]

-

Slowly add the palladium acetate solution to the triphenylphosphine solution with stirring.

-

The reaction mixture can be stirred at room temperature or gently heated (e.g., 60°C) to facilitate the reaction.[3] The use of ultrasonic irradiation for a period of 1.5 to 5 hours has also been reported to drive the reaction to completion.[3]

-

Upon reaction, a yellow crystalline product of bis(triphenylphosphine)palladium(II) diacetate will precipitate.

-

Cool the mixture and collect the product by filtration.

-

Wash the isolated solid with a small amount of cold solvent and dry under vacuum.

A reported yield for this synthesis is approximately 98.5%.[3]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized Pd(OAc)₂(PPh₃)₂. The following tables summarize key analytical data for this complex.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₈O₄P₂Pd | [4] |

| Molecular Weight | 751.1 g/mol | [4] |

| Appearance | Lemon-yellow amorphous crystals | [5] |

| Melting Point | 136 °C (decomposes) | [5] |

| CAS Number | 14588-08-0 | [5] |

Elemental Analysis

| Element | Calculated (%) | Experimental (%) | Reference |

| C | 64.08 | 64.01 | [3] |

| H | 4.80 | 4.79 | [3] |

| P | 8.28 | 8.23 | [3] |

| Pd | 14.20 | 14.15 | [3] |

Spectroscopic Data

2.3.1. ³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for characterizing palladium-phosphine complexes. The chemical shift provides information about the coordination environment of the phosphorus atoms. The trans isomer of Pd(OAc)₂(PPh₃)₂ is the commonly formed and isolated species.[6] However, under certain conditions, the cis isomer can also be generated.[6]

| Species | Solvent | Chemical Shift (δ, ppm) | Reference |

| trans-Pd(OAc)₂(PPh₃)₂ | THF | Not explicitly stated, but is a key intermediate | [7] |

| cis-Pd(OAc)₂(PPh₃)₂ | CDCl₃ | 28.3 | [6] |

2.3.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups, particularly the acetate ligands.

| Functional Group | Characteristic Vibrational Frequencies (cm⁻¹) |

| Acetate (C=O) | ~1570-1600 (asymmetric stretch) |

| Acetate (C-O) | ~1410-1420 (symmetric stretch) |

| P-Ph | Characteristic bands for triphenylphosphine |

Note: Specific peak values can vary slightly depending on the sample preparation and instrument.

Role in Catalysis: Generation of Active Pd(0) Species

While Pd(OAc)₂(PPh₃)₂ is a palladium(II) complex, its primary role in many cross-coupling reactions is as a precatalyst that generates the catalytically active palladium(0) species in situ.[8] The generally accepted mechanism involves the reduction of Pd(II) to Pd(0), often induced by the phosphine (B1218219) ligand itself.[6]

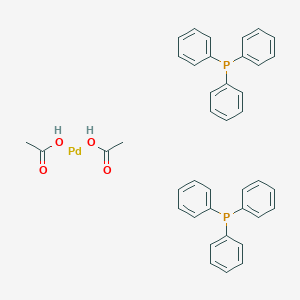

The following diagram illustrates the logical workflow from the precatalyst to the active catalytic species and its entry into a generic cross-coupling cycle.

Caption: Generation of active Pd(0) catalyst from the Pd(OAc)₂(PPh₃)₂ precatalyst.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of bis(triphenylphosphine)palladium(II) diacetate. The provided experimental protocol and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development. Understanding the characterization of this key precatalyst and its role in the formation of the active catalytic species is crucial for the successful application and optimization of palladium-catalyzed cross-coupling reactions. The intricate nature of palladium speciation in solution, including the formation of various palladium clusters, remains an active area of research.[7][8]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Pd(OAc)2(PPh3)2 | C40H38O4P2Pd | CID 54587876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(triphenylphosphine)palladium(II) Diacetate [Pd(PPh3)2(OAc)2] [commonorganicchemistry.com]

- 6. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Bis(triphenylphosphine)palladium(II) Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylphosphine)palladium(II) diacetate, with the chemical formula Pd(PPh₃)₂(OAc)₂, is a pivotal organometallic complex and catalyst extensively utilized in synthetic organic chemistry. Its significance is particularly pronounced in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and complex molecular architectures. This guide provides a comprehensive overview of the structure, synthesis, and characterization of bis(triphenylphosphine)palladium(II) diacetate, with a focus on its applications in catalytic processes relevant to drug development. Detailed experimental protocols for its synthesis and characterization by means of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are also presented.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, enabling the construction of complex molecules with high efficiency and selectivity. Among the plethora of palladium catalysts developed, bis(triphenylphosphine)palladium(II) diacetate stands out as a versatile and widely used precatalyst.[1][2] Its stability, commercial availability, and effectiveness in a broad range of coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, make it an invaluable tool for medicinal chemists and process development scientists.[2] Understanding the intricate details of its structure and reactivity is paramount for optimizing existing synthetic routes and for the rational design of new catalytic systems.

Molecular Structure

Bis(triphenylphosphine)palladium(II) diacetate is a coordination complex featuring a central palladium atom in the +2 oxidation state. The palladium center is coordinated to two triphenylphosphine (B44618) (PPh₃) ligands and two acetate (B1210297) (OAc) ligands. The complex can exist in both cis and trans isomeric forms, with the trans isomer being the more commonly encountered and thermodynamically favored form.[3]

The geometry around the palladium atom is typically square planar, a common coordination geometry for d⁸ metal complexes. The triphenylphosphine ligands are bulky, and their steric hindrance plays a significant role in the reactivity and stability of the complex. The acetate ligands are monodentate, coordinating to the palladium center through one of the oxygen atoms.

While a definitive, publicly available single-crystal X-ray diffraction study for the isolated trans-bis(triphenylphosphine)palladium(II) diacetate is not readily found in the literature, extensive studies on analogous complexes, such as the dichloride derivative, confirm the square planar geometry and the trans arrangement of the phosphine (B1218219) ligands.[4] For comparison, selected crystallographic data for trans-bis(triphenylphosphine)palladium(II) dichloride is provided in Table 1.

Table 1: Selected Crystallographic Data for trans-Bis(triphenylphosphine)palladium(II) Dichloride [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.296(5) |

| b (Å) | 19.889(8) |

| c (Å) | 10.621(6) |

| β (°) | 121.71(4) |

| Pd-P bond length (Å) | 2.337(1) |

| Pd-Cl bond length (Å) | 2.290(1) |

| P-Pd-P bond angle (°) | 180 |

| Cl-Pd-Cl bond angle (°) | 180 |

| P-Pd-Cl bond angle (°) | 90 (idealized) |

Synthesis

The synthesis of bis(triphenylphosphine)palladium(II) diacetate is a relatively straightforward procedure involving the reaction of palladium(II) acetate with triphenylphosphine.

Synthetic Workflow

Caption: General workflow for the synthesis of bis(triphenylphosphine)palladium(II) diacetate.

Spectroscopic Characterization

The structure and purity of bis(triphenylphosphine)palladium(II) diacetate are typically confirmed using a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ³¹P NMR are powerful tools for characterizing this complex.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the phenyl protons of the triphenylphosphine ligands, typically in the aromatic region (δ 7.0-8.0 ppm). The methyl protons of the acetate ligands will appear as a singlet, typically in the upfield region. The integration of these signals can confirm the ratio of the ligands.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly informative. A single sharp resonance is expected for the trans isomer due to the chemical equivalence of the two phosphorus atoms. In-situ formation of trans-[Pd(OAc)₂(PPh₃)₂] has been reported to show a ³¹P NMR signal at approximately δ 15.1 ppm in THF-d₈.[3] The cis isomer, having inequivalent phosphorus atoms, would be expected to show a more complex splitting pattern, and a reported ³¹P NMR peak for an isolated cis isomer is at 28.3 ppm in CDCl₃.[3]

Table 2: Representative NMR Data

| Nucleus | Isomer | Chemical Shift (δ, ppm) | Solvent |

| ³¹P | trans | ~15.1 | THF-d₈ |

| ³¹P | cis | 28.3 | CDCl₃ |

Applications in Drug Development

Bis(triphenylphosphine)palladium(II) diacetate is a workhorse catalyst in the pharmaceutical industry for the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in drug molecules.

Catalytic Cycle in Cross-Coupling Reactions

The general catalytic cycle for a Suzuki-Miyaura coupling reaction, a common application of this catalyst, is depicted below. The active Pd(0) species is typically generated in situ from the Pd(II) precatalyst.

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocols

Synthesis of Bis(triphenylphosphine)palladium(II) Diacetate[5]

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Glacial acetic acid or another suitable solvent (e.g., dichloromethane, toluene)

-

Anhydrous ethanol (B145695) (for washing)

Procedure:

-

In a suitable reaction vessel, dissolve palladium(II) acetate in a minimal amount of the chosen solvent (e.g., 0.2 g of Pd(OAc)₂ in 10 mL of glacial acetic acid).

-

In a separate vessel, dissolve triphenylphosphine in a suitable solvent (e.g., 0.5 g of PPh₃ in 30 mL of anhydrous ethanol). The molar ratio of Pd(OAc)₂ to PPh₃ should be approximately 1:2 to 1:2.2.

-

Slowly add the triphenylphosphine solution to the palladium(II) acetate solution with stirring.

-

(Optional) For enhanced reaction rates, the mixture can be subjected to ultrasonication at a controlled temperature (e.g., 60 °C) for a period of 1.5 to 5 hours.

-

Upon completion of the reaction (indicated by the formation of a yellow precipitate), cool the mixture to room temperature.

-

Collect the yellow crystalline product by filtration.

-

Wash the product with a small amount of cold anhydrous ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

Characterization Protocols

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a suitable solvent system (e.g., dichloromethane/hexane or toluene/hexane).

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

-

The collected data are processed (integrated and scaled), and absorption corrections are applied.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the palladium complex in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈, or C₆D₆) in an NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

-

Acquire ¹H and ³¹P{¹H} NMR spectra on a high-field NMR spectrometer.

-

For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-2 seconds.

-

For ³¹P{¹H} NMR, use proton decoupling to obtain sharp singlets. The spectral width should be set to cover the expected chemical shift range for palladium-phosphine complexes. A common external standard is 85% H₃PO₄.

Conclusion

Bis(triphenylphosphine)palladium(II) diacetate is a cornerstone catalyst in modern organic synthesis, particularly in the construction of molecular frameworks relevant to drug discovery and development. Its well-defined structure, accessible synthesis, and broad catalytic applicability ensure its continued prominence in the field. This guide has provided a detailed overview of its key structural features, synthetic methodology, and characterization techniques, offering a valuable resource for researchers and scientists leveraging this important palladium complex in their work. Further investigations into the subtle structural and electronic factors governing its reactivity will undoubtedly lead to the development of even more efficient and selective catalytic systems.

References

In-Depth Technical Guide on Bis(triphenylphosphine)palladium(II) Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis(triphenylphosphine)palladium(II) diacetate, a pivotal catalyst in modern organic synthesis. This document details its chemical and physical properties, safety information, and its application in cross-coupling reactions, with a specific focus on the Suzuki-Miyaura coupling.

Core Properties and Specifications

Bis(triphenylphosphine)palladium(II) diacetate, with the chemical formula Pd(OAc)₂(PPh₃)₂, is a coordination compound widely utilized as a catalyst in organic synthesis.[1] Its CAS number is 14588-08-0 .[1][2]

This compound is recognized for its high stability and efficiency in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1] The acetate (B1210297) ligands provide a balance between reactivity and stability, making it a versatile tool for synthetic chemists.[1]

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 14588-08-0 | [1][2] |

| Molecular Formula | C₄₀H₃₆O₄P₂Pd | [3] |

| Molecular Weight | 749.08 g/mol | [2] |

| Appearance | Lemon-yellow amorphous crystals or light yellow to amber powder | [2] |

| Melting Point | 136 °C (decomposes) | [2][3] |

| Solubility | Soluble in acetonitrile, benzene, dioxane, DMF, DMSO, THF; low solubility in petroleum ether. | [3] |

| Storage Conditions | Store in a freezer under an inert atmosphere, below -20°C. | [3][4] |

Safety and Handling

Bis(triphenylphosphine)palladium(II) diacetate may cause skin and eye irritation, as well as respiratory tract irritation.[3] It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[5]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Application in Suzuki-Miyaura Cross-Coupling

Bis(triphenylphosphine)palladium(II) diacetate is a highly effective pre-catalyst for the Suzuki-Miyaura coupling, a powerful reaction for the formation of carbon-carbon bonds.[1][6] This reaction is instrumental in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The Pd(OAc)₂(PPh₃)₂ serves as a pre-catalyst that is reduced in situ to the active Pd(0) species, which then enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4-Methylbiphenyl (B165694)

The following is a representative experimental protocol for the synthesis of 4-methylbiphenyl via a Suzuki-Miyaura coupling reaction using an in situ generated catalyst from palladium(II) acetate and triphenylphosphine (B44618), which is functionally equivalent to using Pd(OAc)₂(PPh₃)₂.

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer/hotplate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[2]

-

Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).[2]

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.[2]

-

Add toluene (10 mL) and deionized water (2 mL) via syringe.[2]

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes or a hexane/ethyl acetate mixture) to afford 4-methylbiphenyl as a white solid.

Caption: Experimental workflow for the synthesis of 4-methylbiphenyl.

References

The Formation of Pd(OAc)₂(PPh₃)₂: A Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

The in situ preparation of palladium phosphine (B1218219) complexes from palladium(II) acetate (B1210297) (Pd(OAc)₂) and phosphine ligands is a cornerstone of modern cross-coupling catalysis, a field that has revolutionized pharmaceutical and fine chemical synthesis. Among the most common and foundational ligand systems is triphenylphosphine (B44618) (PPh₃). While the combination of Pd(OAc)₂ and PPh₃ is ubiquitously employed to generate catalytically active Pd(0) species, the underlying mechanism of this transformation is multifaceted and has been a subject of evolving research. This technical guide provides an in-depth analysis of the formation of bis(triphenylphosphine)palladium(II) acetate, Pd(OAc)₂(PPh₃)₂, and its subsequent transformations, supported by experimental evidence and mechanistic insights.

Initial Ligand Association: The Formation of trans-Pd(OAc)₂(PPh₃)₂

The primary step in the reaction between palladium(II) acetate and two equivalents of triphenylphosphine is a ligand substitution reaction. Commercially available palladium(II) acetate exists as a trimeric structure, [Pd₃(OAc)₆], which must first be broken down by the phosphine ligand. This process leads to the formation of the monomeric, square planar palladium(II) complex, trans-bis(triphenylphosphine)palladium(II) acetate.[1][2][3]

The reaction can be represented as:

[Pd₃(OAc)₆] + 6 PPh₃ → 3 trans-Pd(OAc)₂(PPh₃)₂

This initial complex has been well-characterized and serves as a key intermediate in the generation of the catalytically active species.[2]

The Pathway to Palladium(0): Reductive Elimination

For many years, the prevailing understanding was that the trans-Pd(OAc)₂(PPh₃)₂ complex undergoes an intramolecular reductive elimination to generate a zerovalent palladium species, [Pd⁰(PPh₃)n].[1][2][3] In this process, the palladium(II) center is reduced to palladium(0), and the triphenylphosphine is concurrently oxidized to triphenylphosphine oxide (OPPh₃).[2] This pathway is particularly favored when an excess of triphenylphosphine is present.

The formation of the Pd(0) complex is a critical step, as this is the species that typically enters the catalytic cycle of cross-coupling reactions through oxidative addition to an organic halide.

A More Complex Picture: The Formation of a Dinuclear Palladium(I) Complex

More recent and detailed mechanistic studies, particularly by Fairlamb and coworkers, have revealed a more intricate scenario, especially when a precise 1:2 ratio of palladium to triphenylphosphine is employed.[3][4] Under these conditions, the reaction of [Pd₃(OAc)₆] with six equivalents of PPh₃ does not predominantly lead to a Pd(0) species but rather to a novel dinuclear Pd(I) complex, [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂].[3][4][5]

This discovery has profound implications for understanding the true nature of the active catalyst in many cross-coupling reactions. The formation of this dinuclear species suggests that higher-order palladium clusters may play a significant role in catalysis.

The stoichiometry of the phosphine ligand is a critical determinant of the reaction outcome. A Pd/PPh₃ ratio of 1:4 quantitatively yields Pd⁰(PPh₃)₃, while the 1:2 ratio favors the formation of the dinuclear Pd(I) species.[3][4]

Further complexity arises from the reactivity of the dinuclear Pd(I) complex itself. It is an unstable species that can react with additional triphenylphosphine in a disproportionation reaction to yield [Pd⁰(PPh₃)₃] and another phosphinito-bridged Pd(I)-dinuclear complex.[6][7]

Experimental Data

The characterization of the various palladium species formed in the reaction of Pd(OAc)₂ and PPh₃ relies heavily on spectroscopic techniques, most notably ³¹P NMR spectroscopy and X-ray crystallography.

| Species | Key Spectroscopic Data | Reference(s) |

| trans-Pd(OAc)₂(PPh₃)₂ | Characterized by its reduction peak in cyclic voltammetry. | [2] |

| [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂] | Characterized by ³¹P NMR and single-crystal X-ray diffraction. | [4][5] |

| [Pd⁰(PPh₃)₃] | Characterized by ³¹P NMR and comparison to authentic samples of Pd⁰(PPh₃)₄. | [2] |

| [Pd₂(μ-PPh₂){κ₂-P,O-μ-P(O)Ph₂}(κ-PPh₃)] | Characterized by ³¹P NMR, ³¹P–³¹P COSY-NMR, mass spectrometry, and single-crystal X-ray diffraction. | [6][7] |

Experimental Protocols

General Procedure for Monitoring the Reaction by ³¹P NMR Spectroscopy:

The reaction of ultra-pure Pd₃(OAc)₆ with PPh₃ in varying ratios can be conducted in an NMR tube using a deuterated solvent such as THF-d₈ at room temperature (25 °C). The reaction is monitored by acquiring ¹H and ³¹P NMR spectra at various time intervals. A typical palladium concentration is 20 mM. An external reference of 85% H₃PO₄ in H₂O is used for the ³¹P NMR spectra.[5]

Synthesis of trans-Pd(OAc)₂(PPh₃)₂ (Illustrative):

A solution of triphenylphosphine (2 equivalents) in a suitable solvent (e.g., THF) is added to a solution of palladium(II) acetate (1 equivalent, based on monomeric weight) in the same solvent. The reaction mixture is stirred at room temperature, during which the color typically changes from the brown of the Pd(OAc)₂ solution to a yellow solution containing the product. The complex can be isolated by standard techniques such as precipitation or crystallization.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the key mechanistic pathways discussed.

Figure 1. Formation of the initial complex.

Figure 2. Divergent pathways from the intermediate.

References

- 1. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Reactivity of a Dinuclear PdI Complex [Pd2(μ-PPh2)(μ2-OAc)(PPh3)2] with PPh3: Implications for Cross-Coupling Catalysis Using the Ubiquitous Pd(OAc)2/nPPh3 Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Enduring Workhorse: An In-depth Technical Guide to the Role of the Triphenylphosphine (PPh₃) Ligand in Palladium Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The reactivity and selectivity of these transformations are critically influenced by the choice of ligand coordinated to the palladium center. Among the vast library of available ligands, triphenylphosphine (B44618) (PPh₃) stands out as a foundational and widely utilized ligand. Its commercial availability, relatively low cost, and well-understood coordination chemistry have cemented its role as a "workhorse" ligand in both academic research and industrial applications, including pharmaceutical and fine chemical synthesis.[1] This technical guide provides a comprehensive overview of the multifaceted role of the PPh₃ ligand in palladium catalysis, detailing its electronic and steric properties, its influence on the elementary steps of the catalytic cycle, and its application in a variety of key cross-coupling reactions.

Core Properties of the PPh₃ Ligand

The efficacy of PPh₃ in palladium catalysis stems from a balanced combination of its electronic and steric characteristics.

Electronic Effects: Triphenylphosphine is a moderately electron-donating ligand. The phosphorus atom donates electron density to the palladium center through a σ-bond, which in turn facilitates the crucial oxidative addition step of the catalytic cycle by making the palladium(0) center more nucleophilic.[2] While not as electron-rich as trialkylphosphines, the σ-donating ability of PPh₃ is sufficient for the activation of a wide range of aryl halides.

Steric Effects: The three phenyl groups of PPh₃ impart significant steric bulk around the palladium center. This steric hindrance plays a crucial role in several aspects of the catalytic cycle. It promotes the dissociation of PPh₃ ligands from the palladium center to generate the coordinatively unsaturated, catalytically active species.[3] Furthermore, the steric bulk of PPh₃ facilitates the final reductive elimination step, where the newly formed carbon-carbon or carbon-heteroatom bond is expelled from the palladium complex.[4] The steric properties of phosphine (B1218219) ligands are often quantified by the Tolman cone angle (θ), which for PPh₃ is 145°.[3] This value places it in a moderate-to-bulky category, contributing to its versatility.

The Role of PPh₃ in the Catalytic Cycle

The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. PPh₃ plays a significant role in each of these elementary steps.

1. Catalyst Activation and Ligand Dissociation: Many palladium-catalyzed reactions start with a stable Pd(0) precatalyst, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being one of the most common.[1][5] In solution, this 18-electron complex is in equilibrium with more coordinatively unsaturated and catalytically active species, such as Pd(PPh₃)₃ and Pd(PPh₃)₂.[3] The dissociation of PPh₃ ligands is essential to create a vacant coordination site on the palladium center, allowing the substrate to bind and initiate the catalytic cycle.

2. Oxidative Addition: This is often the rate-determining step of the catalytic cycle. A coordinatively unsaturated Pd(0) species, typically Pd(PPh₃)₂, reacts with an organic halide (R-X) to form a square planar Pd(II) complex. The electron-donating nature of the PPh₃ ligands increases the nucleophilicity of the Pd(0) center, promoting its insertion into the R-X bond.

3. Transmetalation: In this step, the organic group from an organometallic reagent (R'-M) is transferred to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex. The PPh₃ ligands remain coordinated to the palladium, influencing the geometry and reactivity of the intermediate.

4. Reductive Elimination: This is the final step where the two organic groups (R and R') are coupled, forming the desired product and regenerating the catalytically active Pd(0) species. The steric bulk of the PPh₃ ligands promotes this step by creating steric pressure that favors the formation of the C-C or C-heteroatom bond.[4]

Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura coupling reaction, highlighting the involvement of the PPh₃ ligand.

Applications of PPh₃ in Palladium-Catalyzed Cross-Coupling Reactions

Triphenylphosphine is a versatile ligand employed in a wide array of palladium-catalyzed cross-coupling reactions. This section details its application in several key transformations, providing quantitative data and experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron compound and an organic halide. Pd(PPh₃)₄ is a classic and effective catalyst for this reaction.

Quantitative Data:

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₃PO₄ | Dioxane | 100 | 18 | 85 | [6] |

| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 91 | [7] |

| 3 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | DME/H₂O | 80 | 2 | 98 | [7] |

Experimental Protocol: Synthesis of 4-Methylbiphenyl

To a round-bottom flask is added 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol). The flask is evacuated and backfilled with argon. Dioxane (5 mL) is added, followed by a solution of palladium(II) acetate (B1210297) (0.02 mmol) and triphenylphosphine (0.04 mmol) in dioxane (1 mL). The reaction mixture is heated to 100 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Palladium acetate in combination with PPh₃ is a commonly used catalytic system.[8]

Quantitative Data:

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene (B50100) | Styrene (B11656) | Pd(OAc)₂ (1), PPh₃ (2) | Et₃N | DMF | 100 | 3 | 95 | [8] |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ (0.1), PPh₃ (0.2) | NaOAc | DMA | 140 | 24 | 93 | [8] |

| 3 | 1-Iodonaphthalene | Methyl acrylate | Pd(OAc)₂ (1), PPh₃ (2) | Et₃N | Acetonitrile | 80 | 1 | 97 | [8] |

Experimental Protocol: Synthesis of (E)-Stilbene

In a Schlenk flask, palladium(II) acetate (0.01 mmol) and triphenylphosphine (0.02 mmol) are dissolved in DMF (5 mL) under an argon atmosphere. Iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (B128534) (1.5 mmol) are added sequentially. The reaction mixture is heated to 100 °C and stirred for 3 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by chromatography to give (E)-stilbene.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, often utilizing a palladium-phosphine complex and a copper(I) co-catalyst.

Quantitative Data:

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Iodobenzene | Phenylacetylene (B144264) | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | RT | 95 | [9] |

| 2 | 4-Bromobenzonitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 92 | [9] |

| 3 | 1-Iodopyridine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (5) | Piperidine | THF | RT | 89 | [9] |

Experimental Protocol: Synthesis of Diphenylacetylene

To a solution of iodobenzene (1.0 mmol) and phenylacetylene (1.1 mmol) in triethylamine (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) and copper(I) iodide (0.01 mmol) under an argon atmosphere. The mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield diphenylacetylene.

Stille Coupling

The Stille coupling involves the reaction of an organotin compound with an organic halide. Pd(PPh₃)₄ is a frequently used catalyst for this transformation.

Quantitative Data:

| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | THF | 60 | 3 | 92 | [10] |

| 2 | Bromobenzene | Phenyltributyltin | Pd(PPh₃)₄ (1.5) | Toluene | 100 | 16 | 85 | [10] |

| 3 | 4-Iodoanisole | 2-Thienyltributyltin | Pd(PPh₃)₄ (2) | DMF | 80 | 5 | 90 | [10] |

Experimental Protocol: Synthesis of Styrene

A mixture of iodobenzene (1.0 mmol), vinyltributyltin (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) in THF (5 mL) is heated at 60 °C under an argon atmosphere for 3 hours. After cooling, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride (B91410) to remove tin byproducts. The organic layer is dried and concentrated, and the residue is purified by chromatography to afford styrene.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. Pd(PPh₃)₄ is an effective catalyst for this reaction, which must be performed under anhydrous and oxygen-free conditions due to the sensitivity of the organozinc reagents.[6][11]

Experimental Protocol: General Procedure for Negishi Coupling

To a solution of the aryl halide (1.0 equiv) in dry THF is added Pd(PPh₃)₄ (0.05 equiv) under an inert atmosphere. The organozinc reagent (1.2 equiv, as a solution in THF) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC or GC. Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. While bulkier, more electron-rich phosphines are often preferred for this reaction, PPh₃ can be used, particularly with more reactive aryl halides.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. A solution of a palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and PPh₃ (0.04 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene) is added. The reaction is heated (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[5]

Experimental Workflow and Optimization

The successful implementation of a palladium-catalyzed cross-coupling reaction often requires careful optimization of various reaction parameters. A general workflow for such an optimization process is depicted below.

Synthesis of Pd(PPh₃)₄

Tetrakis(triphenylphosphine)palladium(0) is commercially available but can also be synthesized in the laboratory. A common procedure involves the reduction of a Pd(II) salt in the presence of an excess of triphenylphosphine.

Experimental Protocol: Synthesis of Tetrakis(triphenylphosphine)palladium(0)

Palladium(II) chloride (1.0 g, 5.6 mmol) and triphenylphosphine (6.0 g, 22.9 mmol) are suspended in dimethyl sulfoxide (B87167) (120 mL) in a flask equipped with a reflux condenser. The mixture is heated to 140 °C under a nitrogen atmosphere, and hydrazine (B178648) hydrate (B1144303) is added dropwise until the color of the solution turns from a dark red-brown to a yellow-orange, and a yellow precipitate forms. The mixture is cooled to room temperature, and the yellow solid is collected by filtration, washed with ethanol (B145695) and then diethyl ether, and dried under vacuum to afford Pd(PPh₃)₄.[9]

Conclusion

The triphenylphosphine ligand has played a pivotal role in the development and widespread application of palladium-catalyzed cross-coupling reactions. Its balanced steric and electronic properties make it a versatile and effective ligand for a broad range of transformations. While more specialized and often more reactive ligands have been developed for specific applications, PPh₃ remains a fundamental and highly valuable tool in the arsenal (B13267) of the synthetic chemist. A thorough understanding of its role in the catalytic cycle and its behavior in different reaction systems is crucial for the successful design, optimization, and implementation of palladium-catalyzed reactions in research and industry.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stille reaction - Wikipedia [en.wikipedia.org]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

Decomposition Pathways of the Pd(OAc)₂(PPh₃)₂ Catalyst: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The palladium(II) acetate (B1210297) bis(triphenylphosphine) complex, Pd(OAc)₂(PPh₃)₂, is a cornerstone catalyst in modern organic synthesis, pivotal to numerous cross-coupling reactions that are fundamental to drug development and materials science.[1] Its efficacy, however, is intrinsically linked to its stability and the complex decomposition pathways it can undergo under catalytic conditions. Understanding these degradation routes is critical for optimizing reaction conditions, maximizing catalyst lifetime, and ensuring reproducibility. This technical guide provides a comprehensive overview of the known decomposition pathways of Pd(OAc)₂(PPh₃)₂, supported by experimental evidence from the scientific literature.

Core Decomposition Pathways

The decomposition of trans-[Pd(OAc)₂(PPh₃)₂] is not a single event but rather a network of competing and sequential reactions that lead to various palladium species, including catalytically active Pd(0) complexes, inactive palladium black, and a range of palladium clusters. The primary pathways initiated from the Pd(II) precatalyst involve reductive elimination and P-C bond cleavage.

Reductive Elimination to Pd(0)

A principal pathway for the generation of the active Pd(0) catalyst from the Pd(II) precursor is through reductive elimination.[2] This process involves the formal reduction of the palladium center from +2 to 0, with concomitant oxidation of a ligand. In the case of Pd(OAc)₂(PPh₃)₂, an intramolecular reaction leads to the formation of a Pd(0) species and triphenylphosphine (B44618) oxide.[3] This is a crucial step for initiating catalytic cycles in many cross-coupling reactions.[4]

The generally accepted mechanism, as elucidated by studies from Amatore and Jutand, suggests that the phosphine (B1218219) ligand itself acts as the reducing agent.[5] This phosphine-induced reduction proceeds via the trans-[Pd(OAc)₂(PPh₃)₂] complex.[5] The process is sensitive to both electronic and steric factors of the phosphine ligand.[3]

Diagram of Reductive Elimination Pathway

Caption: Reductive elimination from Pd(OAc)₂(PPh₃)₂ to generate active Pd(0).

P-C Bond Cleavage and Cluster Formation

A significant off-pathway decomposition route involves the cleavage of the robust phosphorus-carbon bond within the triphenylphosphine ligand. This process leads to the formation of phosphido-bridged palladium species and can be a major contributor to catalyst deactivation.

Studies have shown that the reaction of Pd(OAc)₂ with two equivalents of PPh₃ can yield a novel dinuclear Pd(I) complex, [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂], as a major product.[4][6] This complex forms through the cleavage of a P-C bond, with the resulting diphenylphosphido (PPh₂) group bridging the two palladium centers.[5] The formation of this dinuclear species is accompanied by the generation of byproducts such as benzene (B151609) and biphenyl (B1667301).[5]

These dinuclear Pd(I) complexes are not necessarily dead ends. They can be catalytically competent in their own right or serve as entry points to larger, catalytically active palladium clusters, such as trimetallic species.[4][6] However, under certain conditions, these pathways can lead to the formation of palladium black.[5]

Diagram of P-C Bond Cleavage Pathway

Caption: P-C bond cleavage leading to a dinuclear Pd(I) complex.

Disproportionation of Pd(I) Dimers

The dinuclear Pd(I) complex, [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂], can undergo further reactions in the presence of excess triphenylphosphine. This leads to a disproportionation reaction, yielding Pd(0) species and a phosphinito-bridged Pd(I) dinuclear complex, [Pd₂(μ-PPh₂){κ²-P,O-μ-P(O)Ph₂}(κ-PPh₃)₂].[7][8] This latter complex is proposed to form via the abstraction of an oxygen atom from an acetate ligand.[8]

This disproportionation highlights the complexity of the palladium speciation in solution, where a variety of low-valent palladium complexes can coexist and interconvert. The reactivity of these different species towards substrates in a catalytic cycle can vary significantly.[7][8]

Diagram of Pd(I) Dimer Disproportionation

Caption: Disproportionation of the dinuclear Pd(I) complex with excess PPh₃.

Quantitative Data Summary

While the literature provides substantial qualitative evidence for these decomposition pathways, comprehensive quantitative kinetic data is not readily consolidated. The following table summarizes the key species and products identified in the decomposition of Pd(OAc)₂(PPh₃)₂.

| Pathway | Initial Complex | Key Intermediates / Products | Byproducts / Other Species | Reference |

| Reductive Elimination | trans-[Pd(OAc)₂(PPh₃)₂] | Pd⁰(PPh₃)n, [Pd⁰(PPh₃)₂(OAc)]⁻ | O=PPh₃, Ac₂O | [3][4][5][9] |

| P-C Bond Cleavage | trans-[Pd(OAc)₂(PPh₃)₂] | [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂] | Benzene, Biphenyl | [4][5][6] |

| Disproportionation | [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂] | Pd⁰(PPh₃)₃, [Pd₂(μ-PPh₂){κ²-P,O-μ-P(O)Ph₂}(κ-PPh₃)₂] | Acetic Anhydride | [7][8] |

Experimental Protocols

The elucidation of these complex decomposition pathways relies on a combination of advanced analytical techniques. The following outlines the general methodologies employed in the cited research.

General Experimental Workflow

Diagram of a Typical Experimental Workflow

Caption: General experimental workflow for studying catalyst decomposition.

-

Preparation and Reaction Monitoring:

-

Materials: High-purity Pd(OAc)₂ and PPh₃ are used. Solvents, typically deuterated for NMR studies (e.g., THF-d₈), are rigorously dried and degassed.

-

Procedure: Reactions are set up in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). A solution of Pd(OAc)₂ is treated with a stoichiometric amount of PPh₃ (typically a 1:2 ratio).

-

Monitoring: The reaction progress and the formation of various species are monitored in situ, primarily by ³¹P NMR spectroscopy, which is highly sensitive to the chemical environment of the phosphorus atoms in both free and coordinated phosphine ligands.[5][6] ¹H NMR is also used to track the organic byproducts.[5]

-

-

Identification of Products:

-

Volatile Byproducts: Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify volatile organic byproducts such as benzene and biphenyl from the reaction mixture.[5]

-

Palladium Species: Mass spectrometry techniques, such as Liquid Injection Field Desorption/Ionization (LIFDI-MS), can be used to detect the mass of palladium complexes in solution, aiding in the identification of species like the dinuclear Pd(I) complex.[5]

-

-

Isolation and Structural Characterization of Intermediates:

-

Isolation: In cases where intermediates are sufficiently stable, they are isolated from the reaction mixture. This may involve techniques like crystallization at low temperatures.

-

Structural Elucidation: The definitive structure of isolated crystalline intermediates is determined by single-crystal X-ray diffraction. This technique has been crucial in confirming the structures of complexes like [Pd₂(μ-PPh₂)(μ₂-OAc)(PPh₃)₂].[5]

-

Conclusion

The decomposition of the Pd(OAc)₂(PPh₃)₂ catalyst is a multifaceted process that is highly dependent on reaction conditions, including the Pd:PPh₃ ratio, temperature, and solvent. The key pathways of reductive elimination and P-C bond cleavage lead to a dynamic mixture of palladium species, ranging from the desired catalytically active Pd(0) to various dinuclear and higher-order clusters. A thorough understanding of these pathways is essential for the rational design of more robust and efficient catalytic systems in drug discovery and fine chemical synthesis. Future research focusing on the kinetics of these decomposition routes will provide further insights into controlling catalyst stability and performance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pd(OAc)2(PPh3)2 | 14588-08-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Reactivity of a Dinuclear PdI Complex [Pd2(μ-PPh2)(μ2-OAc)(PPh3)2] with PPh3: Implications for Cross-Coupling Catalysis Using the Ubiquitous Pd(OAc)2/nPPh3 Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]

Spectroscopic Identification of Bis(triphenylphosphine)palladium(II) Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic methods used to identify and characterize the coordination complex bis(triphenylphosphine)palladium(II) acetate (B1210297), commonly denoted as Pd(OAc)₂(PPh₃)₂. This complex is a crucial catalyst and precursor in a wide array of organic transformations, making its unambiguous identification paramount for reproducible and reliable chemical synthesis. This document outlines the key spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Synthesis of the Complex

The complex is typically synthesized by the reaction of palladium(II) acetate with triphenylphosphine (B44618). Both cis and trans isomers are possible, with the trans isomer generally being the more stable and commonly isolated product. The formation of the complex is often carried out in situ for catalytic applications, though it can be isolated as a yellow crystalline solid.

Spectroscopic Characterization

The structural elucidation of Pd(OAc)₂(PPh₃)₂ relies on a combination of spectroscopic techniques. Each method provides unique insights into the bonding and geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the ligand environment around the palladium center. ³¹P, ¹H, and ¹³C NMR are all employed for a comprehensive analysis.

Table 1: NMR Spectroscopic Data for Pd(OAc)₂(PPh₃)₂

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ³¹P NMR | |||

| trans-isomer | ~21.7 - 24.2 | Singlet | PPh₃ |

| cis-isomer | ~28.3 | Singlet | PPh₃ |

| ¹H NMR | |||

| Acetate (OAc) | ~1.6 - 2.0 | Singlet | -CH ₃ |

| Phenyl (PPh₃) | ~7.2 - 7.8 | Multiplet | Aromatic protons |

| ¹³C NMR | |||

| Acetate (OAc) | ~23 | Singlet | -C H₃ |

| Acetate (OAc) | ~177 | Singlet | C =O |

| Phenyl (PPh₃) | ~128 - 135 | Multiplets | Aromatic carbons |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the coordination mode of the acetate ligands. The separation between the asymmetric (νₐ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = νₐ - νₛ) can distinguish between monodentate, bidentate chelating, and bridging coordination modes. For Pd(OAc)₂(PPh₃)₂, the acetate ligands are typically monodentate.

Table 2: Infrared Spectroscopic Data for Pd(OAc)₂(PPh₃)₂

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| Asymmetric COO⁻ stretch (νₐ) | ~1570 - 1650 | Acetate ligand |

| Symmetric COO⁻ stretch (νₛ) | ~1410 - 1430 | Acetate ligand |

| P-Ph stretch | ~1435 | Triphenylphosphine ligand |

| C-H stretch (aromatic) | ~3050 | Triphenylphosphine ligand |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the complex. While the intact molecular ion may be observed under soft ionization conditions, fragmentation involving the loss of ligands is common.

Table 3: Mass Spectrometry Data for Pd(OAc)₂(PPh₃)₂

| Ion | m/z | Method |

| [Pd(PPh₃)₂(OAc)]⁺ | 691.1 | ESI-MS |

| [Pd(PPh₃)₂]⁺ | 631.1 | ESI-MS |

| [Pd(PPh₃)(OAc)]⁺ | 429.0 | ESI-MS |

Note: The observed m/z values correspond to the most abundant isotope of palladium.

Experimental Protocols

Synthesis of Bis(triphenylphosphine)palladium(II) Acetate[1]

-

Preparation of Solutions:

-

Dissolve 0.2 g of palladium(II) acetate in 10 mL of a suitable solvent such as glacial acetic acid, dichloromethane, or toluene (B28343) to form the palladium acetate solution.

-

Dissolve 0.5 g of triphenylphosphine in 30 mL of a compatible solvent like anhydrous ethanol (B145695), dichloromethane, or toluene to create the triphenylphosphine solution. The molar ratio of palladium acetate to triphenylphosphine should be approximately 1:2 to 1:2.2.

-

-

Reaction:

-

Add the palladium acetate solution to the triphenylphosphine solution under stirring.

-

Subject the mixture to ultrasonic irradiation at a temperature between 60-80°C for 1.5 to 5 hours.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Collect the resulting yellow crystalline precipitate by filtration.

-

Wash the solid with a small amount of cold solvent (e.g., ethanol or diethyl ether) and dry under vacuum.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the complex in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or THF-d₈) in an NMR tube.

-

Acquire ¹H, ¹³C, and ³¹P{¹H} NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum of the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Dissolve a small amount of the complex in a suitable solvent (e.g., acetonitrile, methanol, or dichloromethane).

-

Analyze the solution using Electrospray Ionization (ESI) or another soft ionization technique coupled to a mass analyzer.

-

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of the Pd(OAc)₂(PPh₃)₂ complex.

Caption: Workflow for the spectroscopic identification of Pd(OAc)₂(PPh₃)₂.

This comprehensive approach, combining synthesis with multi-technique spectroscopic analysis, ensures the accurate and reliable identification of bis(triphenylphosphine)palladium(II) acetate, a cornerstone catalyst in modern organic synthesis.

The Versatility of Bis(triphenylphosphine)palladium(II) Acetate in Undergraduate Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of undergraduate-level organic chemistry experiments centered around the palladium catalyst, bis(triphenylphosphine)palladium(II) acetate (B1210297), Pd(OAc)₂(PPh₃)₂. While often not used as an isolated compound in introductory laboratories, its in situ formation from palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃) serves as a cornerstone for teaching modern carbon-carbon bond-forming reactions. This document details the experimental protocols, presents quantitative data from representative reactions, and visualizes the underlying catalytic cycles and workflows.

Core Concept: In Situ Catalyst Formation

In many academic and research settings, the active palladium catalyst for cross-coupling reactions is generated within the reaction mixture. The process begins with the reaction of a stable Pd(II) precursor, palladium(II) acetate, with phosphine (B1218219) ligands, such as triphenylphosphine. This initially forms a Pd(II) complex, trans-Pd(OAc)₂(PPh₃)₂. For the catalytic cycle to commence, this Pd(II) species must be reduced to a Pd(0) species, which is the catalytically active form. This reduction can be facilitated by various reagents in the reaction mixture, including phosphines, amines, or other reducing agents. The resulting Pd(0) complex, often represented as Pd(PPh₃)n, is the entry point for the catalytic cycles of key cross-coupling reactions.

Key Undergraduate Experiments & Data

The Pd(OAc)₂/PPh₃ catalytic system is instrumental in teaching three fundamental palladium-catalyzed cross-coupling reactions: the Heck, Suzuki, and Sonogashira reactions. Below are representative quantitative data for these experiments, showcasing typical yields and reaction conditions accessible in an undergraduate laboratory setting.

Table 1: Heck Reaction Data

| Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene (B50100) | Styrene (B11656) | Et₃N | DMF | 100 | 12 | ~96% |

| 4-Iodoanisole | Ethyl acrylate | NaOAc | DMF | 100 | 4 | ~85% |

| Bromobenzene | Styrene | K₂CO₃ | DMF/H₂O | 100 | 12 | ~70-80% |

Table 2: Suzuki Coupling Data

| Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 5-Iodovanillin | Phenylboronic acid | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 2 | Not specified |

| 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | DMF | 100 | 4 | ~90%[1] |

| 4-Iodotoluene (B166478) | Phenylboronic acid | K₂CO₃ | Ethanol (B145695) | 100 | 4 | ~95% |

Table 3: Sonogashira Coupling Data

| Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene (B144264) | Et₃N | THF | Room Temp | 1.5 | ~97% |

| 4-Iodotoluene | Phenylacetylene | Et₃N | THF/DMA | 80 | 1 | ~60% |

| 2-Iodothiophene | 2-Methyl-3-butyn-2-ol | Et₃N | N/A | Room Temp | 1.5 | ~95% |

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are representative of typical undergraduate laboratory procedures.

Heck Reaction Protocol: Synthesis of trans-Stilbene

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Iodobenzene

-

Styrene

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd(OAc)₂ (e.g., 0.05 mmol), PPh₃ (e.g., 0.1 mmol), iodobenzene (e.g., 5 mmol), styrene (e.g., 6 mmol), and DMF (e.g., 20 mL).

-

Add triethylamine (e.g., 7.5 mmol) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield trans-stilbene.

Suzuki Coupling Protocol: Synthesis of 4-Methylbiphenyl

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

4-Iodotoluene

-

Phenylboronic acid

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Toluene

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 4-iodotoluene (e.g., 1 mmol), phenylboronic acid (e.g., 1.2 mmol), and potassium carbonate (e.g., 2 mmol).

-

Add ethanol (e.g., 10 mL) and water (e.g., 2 mL).

-

In a separate vial, dissolve Pd(OAc)₂ (e.g., 0.02 mmol) and PPh₃ (e.g., 0.04 mmol) in a small amount of toluene.

-

Add the catalyst solution to the reaction flask.

-

Attach a reflux condenser and heat the mixture to reflux (around 100 °C) for 4 hours.

-

After cooling, add water and extract the product with toluene.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the product by column chromatography or recrystallization.

Sonogashira Coupling Protocol: Synthesis of Diphenylacetylene

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Iodobenzene

-

Phenylacetylene

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(OAc)₂ (e.g., 0.02 mmol), PPh₃ (e.g., 0.04 mmol), and CuI (e.g., 0.04 mmol).

-

Add THF (e.g., 15 mL) and triethylamine (e.g., 1.5 mmol).

-

Add iodobenzene (e.g., 1 mmol) followed by phenylacetylene (e.g., 1.1 mmol).

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for these cross-coupling reactions.

References

Methodological & Application

Application Notes and Protocols for Pd(OAc)₂ (PPh₃)₂ Catalyzed Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing the palladium(II) acetate (B1210297) and triphenylphosphine (B44618) precatalyst system, commonly formed in situ or used as the preformed complex, trans-Pd(OAc)₂(PPh₃)₂. This versatile and widely used catalytic system is instrumental in the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmacologically active compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of its boronic acid and ester reagents.[1][2] The choice of catalyst, ligands, base, and solvent is crucial for the success and robustness of the reaction.[1][3]

Catalyst System Overview

The combination of palladium(II) acetate, Pd(OAc)₂, and triphenylphosphine, PPh₃, is a ubiquitous precatalyst system for cross-coupling reactions.[4][5] It is widely accepted that the in situ generated trans-[Pd(OAc)₂(PPh₃)₂] is reduced to a Pd(0) species, such as [Pd⁰(PPh₃)n], which is the active catalyst that enters the catalytic cycle.[4] The ratio of palladium to phosphine (B1218219) ligand can significantly impact catalytic efficacy, with a 1:2 ratio often being optimal for generating the active species.[4][5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the cross-coupling of an aryl halide with an arylboronic acid using the Pd(OAc)₂/PPh₃ catalyst system.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Arylboronic acid

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Degassed water (if using a biphasic system)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Magnetic stirrer and heating plate/mantle or microwave reactor

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.01-0.05 equiv) and PPh₃ (0.02-0.10 equiv) in a small amount of the reaction solvent. Note: The Pd:PPh₃ ratio is typically 1:2.

-

Assembly: Add the catalyst mixture to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel. If a biphasic system is used, add the degassed water.

-

Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (1-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sulfate (B86663) (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various substrates using a Pd(OAc)₂/PPh₃-based catalyst system.

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 95 | N/A |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (1), PPh₃ (2) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 8 | 98 | [6] |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3), PPh₃ (6) | K₃PO₄ (3) | DMF | 100 | 6 | 92 | N/A |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (5), PPh₃ (10) | Na₂CO₃ (2) | THF/H₂O | 85 | 16 | 88 | [1] |

| 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75 | N/A |

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura couplings. Specific yields are highly substrate-dependent.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the standard workflow for setting up and performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Key Considerations and Troubleshooting

-

Choice of Base: The base plays a crucial role in the transmetalation step.[7] Inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are commonly used.[6] The strength of the base can influence the reaction rate and the stability of the boronic acid.

-

Solvent Selection: The choice of solvent can affect catalyst stability, reagent solubility, and reaction rate.[1] Ethereal solvents like THF and dioxane, as well as aromatic hydrocarbons like toluene, are frequently employed, often in biphasic systems with water.[1] Polar aprotic solvents such as DMF can also be used. The solvent can influence the selectivity of the coupling reaction.[3]

-

Oxygen Sensitivity: The active Pd(0) catalyst can be sensitive to atmospheric oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere and use degassed solvents to prevent catalyst deactivation.

-

Boronic Acid Stability: Some boronic acids, particularly heteroaromatic ones, can be unstable and undergo decomposition under the reaction conditions.[8] Using milder conditions, such as lower temperatures and shorter reaction times, may be necessary for these substrates.

-

Ligand Effects: While PPh₃ is a versatile and common ligand, for challenging substrates (e.g., aryl chlorides or sterically hindered partners), more electron-rich and bulky phosphine ligands may be required to achieve good yields.[9]

References

- 1. arodes.hes-so.ch [arodes.hes-so.ch]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. thieme-connect.com [thieme-connect.com]

Application Notes and Protocols for the Use of Pd(OAc)2(PPh3)2 in Heck Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing bis(triphenylphosphine)palladium(II) diacetate, Pd(OAc)2(PPh3)2, in Heck coupling reactions. This versatile catalyst system is widely employed in academic and industrial settings for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry and crucial for the development of novel pharmaceutical agents.

Introduction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base to form a substituted alkene. The catalyst system of palladium(II) acetate (B1210297) and triphenylphosphine (B44618) is a common and effective choice for this transformation. While Pd(OAc)2 is often used as the precatalyst with PPh3 added separately, the pre-formed complex, Pd(OAc)2(PPh3)2, or its in-situ generation, offers a reliable entry into the catalytic cycle. This document outlines the mechanism, provides detailed experimental protocols, and summarizes reaction conditions for various substrates.

Catalytic Cycle and Mechanism

The Heck reaction catalyzed by Pd(OAc)2(PPh3)2 proceeds through a well-established catalytic cycle. A key initial step is the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species. Triphenylphosphine can act as the reducing agent in this process.[1] The generally accepted catalytic cycle involves the following key steps:

-

Pre-catalyst Activation: The Pd(II) precatalyst, Pd(OAc)2(PPh3)2, is reduced to the catalytically active Pd(0) species, typically formulated as Pd(0)(PPh3)n.

-

Oxidative Addition: The aryl or vinyl halide (R-X) oxidatively adds to the Pd(0) complex, forming a Pd(II) intermediate.

-

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the olefin into the Pd-R bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the desired substituted alkene product and a palladium-hydride species.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[2]

Data Presentation

The following tables summarize typical reaction conditions for the Heck reaction using Pd(OAc)2/PPh3 catalyst systems with various substrates.

Table 1: Heck Coupling of Aryl Halides with Styrene (B11656)

| Entry | Aryl Halide | Olefin | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromophenol (B116583) | Styrene (1.2 equiv.) | Pd(OAc)2 (1), P(o-tolyl)3 (6) | Et3N | Et3N | 100 | overnight | 95 |

| 2 | Bromobenzene | Styrene (1.0 equiv.) | Pd-complex 6 (2.0) | K2CO3 (2.0) | DMF | 60 | 12 | 92 |

| 3 | 4-Bromoacetophenone | Styrene (1.5 equiv.) | Pd(OAc)2 (1), Ligand 1a (2) | K2CO3 (2) | DMF/H2O (1:1) | 80 | 4 | 95 |

| 4 | Iodobenzene | Styrene (1.0 equiv.) | Pd-complex 6 (2.0) | K2CO3 (2.0) | DMF | 60 | 12 | 94 |

Table 2: Heck Coupling of Aryl Halides with Acrylates